![molecular formula C19H24N4O5Si B13901714 Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane
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Overview
Description
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is a complex organosilicon compound featuring a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Nitration and Methylation: The triazolopyridine core is then nitrated and methylated to introduce the nitro and methyl groups.
Ether Formation: The phenoxy group is introduced via etherification reactions.
Silane Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Reduction: Amino derivatives of the triazolopyridine core.
Substitution: Various substituted phenoxy and methoxy derivatives.
Hydrolysis: Silanol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology
Drug Design: Explored as a scaffold for designing enzyme inhibitors and receptor modulators.
Medicine
Industry
Coatings: Used in the formulation of advanced coatings with improved durability and resistance.
Mechanism of Action
The mechanism of action of Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to metal ions, influencing catalytic activity. The nitro group can participate in redox reactions, altering the electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy)phenoxy]methoxy]ethyl]silane
- Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridazin-7-yloxy)phenoxy]methoxy]ethyl]silane
Uniqueness
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane is unique due to its specific triazolopyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, materials science, and drug design.
Biological Activity
Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane, with the CAS number 2940962-29-6 and molecular formula C19H24N4O5Si, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a trimethylsilyl group and a triazole moiety, which are known to influence biological interactions. The presence of the nitro and phenoxy groups may also contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with increased antimicrobial efficacy .
Compound | Antimicrobial Activity | Reference |
---|---|---|
Trimethyl-[...] | Moderate to significant | |
Related triazole derivatives | Significant antibacterial |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes. Preliminary studies indicate that similar compounds can inhibit cholinesterase enzymes, which are crucial in neurotransmission. For example, one study reported an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), suggesting that Trimethyl-[...] may possess similar inhibitory capabilities .
The biological activity of Trimethyl-[...] is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By inhibiting cholinesterase enzymes, the compound may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
- Antimicrobial Action : The presence of the triazole ring may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various derivatives of triazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the nitro and phenoxy groups significantly enhanced antibacterial activity.
Case Study 2: Cholinesterase Inhibition
In a separate investigation focused on neurological applications, derivatives similar to Trimethyl-[...] were tested for their ability to inhibit cholinesterase. The findings revealed promising results in terms of selective inhibition against BChE compared to acetylcholinesterase (AChE), highlighting potential applications in treating neurodegenerative diseases.
Properties
Molecular Formula |
C19H24N4O5Si |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H24N4O5Si/c1-14-9-16(23(24)25)18(27-13-26-7-8-29(2,3)4)11-17(14)28-15-5-6-22-19(10-15)20-12-21-22/h5-6,9-12H,7-8,13H2,1-4H3 |
InChI Key |
FDUCFDWFCHOQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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